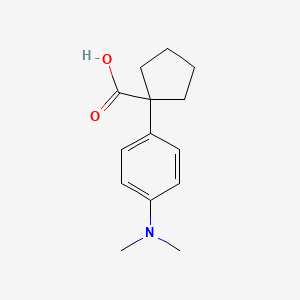
4-(3,5-Dimethylbenzyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethylbenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylbenzyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethylbenzyl chloride and piperidin-4-ol.
Nucleophilic Substitution: The 3,5-dimethylbenzyl chloride undergoes nucleophilic substitution with piperidin-4-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dimethylbenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-(3,5-Dimethylbenzyl)piperidin-4-one.
Reduction: Formation of 4-(3,5-Dimethylbenzyl)piperidine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethylbenzyl)piperidin-4-ol has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the interaction of piperidine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylbenzyl)piperidin-4-ol
- 4-(3,4-Dimethylbenzyl)piperidin-4-ol
- 4-(4-Fluorobenzyl)piperidin-4-ol
Uniqueness
4-(3,5-Dimethylbenzyl)piperidin-4-ol is unique due to the presence of the 3,5-dimethylbenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound in medicinal chemistry and related fields.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
4-[(3,5-dimethylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-11-7-12(2)9-13(8-11)10-14(16)3-5-15-6-4-14/h7-9,15-16H,3-6,10H2,1-2H3 |
Clave InChI |
WZYLWYPLERQORQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CC2(CCNCC2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




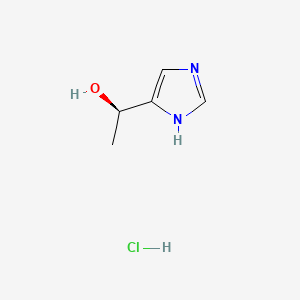

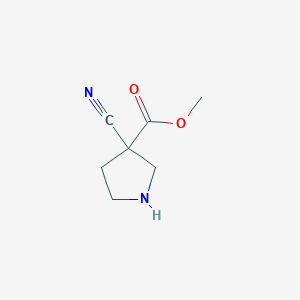
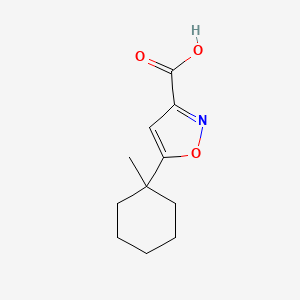

![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13571815.png)
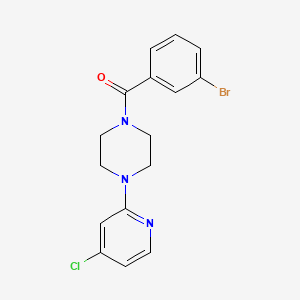
![2-[(3-Methoxyphenyl)sulfanyl]propanal](/img/structure/B13571830.png)
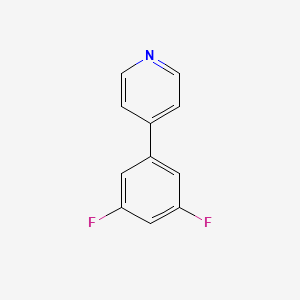
![Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)

